molecular formula C10H8ClN3 B2958004 2-(4-Chlorophenyl)pyrimidin-4-amine CAS No. 114523-63-6

2-(4-Chlorophenyl)pyrimidin-4-amine

Cat. No.: B2958004
CAS No.: 114523-63-6
M. Wt: 205.65
InChI Key: FFGMOMZZTKKFSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-amine group at position 4 and a 4-chlorophenyl group at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chlorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMOMZZTKKFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114523-63-6
Record name 2-(4-chlorophenyl)pyrimidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one, also referred to as 2-(4-chlorophenyl)pyrimidin-4-amine, is a heterocyclic compound with a pyrimidine ring substituted with a 4-chlorophenyl group and an amino group. It is investigated for potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it of interest in medicinal chemistry.

Scientific Research Applications

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one is used in various scientific research applications:

  • Chemistry It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology The compound is studied for its potential antimicrobial and antiviral activities.
  • Medicine Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent.
  • Industry It may be used in developing new pharmaceuticals and agrochemicals.

Chemical Reactions

2-((4-Chlorophenyl)amino)pyrimidin-4(1H)-one can undergo several chemical reactions:

  • Oxidation Under specific conditions, the compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction Reduction reactions can be carried out to modify the functional groups on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the chlorophenyl group. Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer). Studies have focused on the anticancer effects of this compound on various human cancer cell lines, revealing that it effectively induced apoptosis and inhibited tumor growth in xenograft models.

Antimicrobial Efficacy

A study demonstrated that the compound showed comparable efficacy to standard antibiotics like ciprofloxacin against resistant strains of bacteria. The results indicated a significant reduction in bacterial load within 24 hours of treatment.

Potential Drug Targets

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(4-Chlorophenyl)pyrimidin-4-amine, highlighting key differences in substituents, biological activity, and physicochemical properties:

Compound Name Substituents/Modifications Biological Activity/Applications Key Data/Findings Reference
This compound 4-amine, 2-(4-chlorophenyl) Under investigation (base structure) N/A N/A
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Fused thieno-benzo ring, 7-methyl group Antimicrobial potential Synthesized in 85% yield; characterized by IR (NH: 3450 cm⁻¹) and NMR
3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine core, tert-butyl group Not specified Part of a library screened for kinase inhibition
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine Trifluoromethyl group at position 6 Agricultural/pharmaceutical applications Enhanced electron-withdrawing effects; CAS: 883004-97-5
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine Methylthio group at para position Intermediate in drug synthesis CAS: 1249724-83-1; molecular formula: C₁₁H₁₀ClN₃S
2-(4-Fluorophenyl)-5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidin-4-amine Fused pyrrolo ring, 5,6-dimethyl groups Not specified CAS: 111601-40-2; molecular weight: 272.73 g/mol
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Bis-chlorophenyl groups, aminomethyl bridge Polymorphism studies, antimicrobial activity Dihedral angles (5.2–12.8°) influence crystal packing
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine Morpholino group at position 6 Not specified IR: 3434 cm⁻¹ (NH); NMR confirms aromatic proton environments

Structural and Functional Insights

  • However, increased molecular weight may reduce bioavailability .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine () enhances stability and metabolic resistance compared to the parent compound .
  • Hydrogen Bonding: The 4-amine group in this compound facilitates intermolecular interactions, as seen in polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where hydrogen bonding dictates crystal packing .

Physicochemical Properties

  • Lipophilicity : Chlorophenyl and trifluoromethyl groups increase logP values, improving blood-brain barrier penetration but risking solubility issues .
  • Synthetic Accessibility: Yields for analogs range from 60% () to 85% (), with crystallization from ethanol commonly employed .

Biological Activity

2-(4-Chlorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its chlorophenyl substituent, which influences its pharmacological properties. Understanding its biological activity involves examining its mechanism of action, biochemical interactions, and therapeutic potential.

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. Similar compounds have been shown to inhibit specific enzymes, disrupting cellular processes and biochemical pathways.

Target Proteins and Enzymes

  • Enzyme Inhibition : Compounds in this class often target enzymes involved in cellular signaling and metabolism, leading to altered cell function.
  • Biochemical Pathways : They may interfere with pathways such as those regulating cell proliferation and apoptosis, impacting gene expression and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular properties:

  • Molecular Weight : Less than 400, which is favorable for drug-likeness.
  • Log P (clogP) : Values less than 4 suggest good lipophilicity, enhancing membrane permeability.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Activity

Some studies suggest that related compounds demonstrate in vitro activity against certain bacterial strains, indicating potential as antimicrobial agents .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer activities. For instance, structure–activity relationship (SAR) studies have identified promising analogs that inhibit cancer cell proliferation effectively .

Case Study 1: Anticancer Activity

A study focused on the SAR of pyrimidine derivatives highlighted the importance of substituents in enhancing anticancer potency. Compounds with specific modifications showed increased inhibitory effects on various cancer cell lines, with IC50 values indicating robust antiproliferative activity .

CompoundIC50 (μM)Cell Line
Compound A5.0SKM28
Compound B20.7SKM28
This compoundTBDTBD

Case Study 2: Enzyme Inhibition

Research involving high-throughput screening identified several pyrimidine derivatives as inhibitors of the NAPE-PLD enzyme, which plays a role in lipid signaling pathways. The optimization of these compounds led to significant improvements in potency and selectivity .

The biochemical properties of this compound are still being characterized, but it is known that:

  • Cellular Effects : These compounds can impact cell signaling pathways and metabolic processes.
  • Transport and Distribution : They may interact with transporters affecting their localization within cells .

Comparative Analysis

When compared to similar compounds like 2-(4-Methylphenyl)pyrimidin-4-amine and 2-(4-Fluorophenyl)pyrimidin-4-amine, the presence of the chlorine atom in this compound enhances its lipophilicity and potentially its efficacy in crossing biological membranes.

CompoundLipophilicityBiological Activity
This compoundHighAntimicrobial, Anticancer
2-(4-Methylphenyl)pyrimidin-4-amineModerateLimited activity
2-(4-Fluorophenyl)pyrimidin-4-amineModerateVariable activity

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